molecular formula C13H26OSi B15045851 4-(Triisopropylsilyl)but-3-yn-2-ol

4-(Triisopropylsilyl)but-3-yn-2-ol

Cat. No.: B15045851
M. Wt: 226.43 g/mol
InChI Key: QNNHBTLZLWTGEV-UHFFFAOYSA-N
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Description

4-(Triisopropylsilyl)but-3-yn-2-ol (CAS 726202-65-9) is a terminal alkyne reagent that serves as a versatile protected building block in synthetic organic chemistry. The triisopropylsilyl (TIPS) group acts as a steric shield for the alkyne functionality, which can influence the regioselectivity of subsequent reactions at the triple bond and can be removed under mild conditions in a later synthetic step to reveal the terminal alkyne . This compound is a valuable synthon for complex molecule assembly; for instance, it has been utilized in Sonogashira cross-coupling reactions with vinyl iodides to synthesize enynyl alcohols, which are key intermediates in multi-step synthesis . Its primary research value lies in its application toward the construction of carbon-carbon bonds and complex molecular architectures, including natural products and other advanced materials. The product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tri(propan-2-yl)silylbut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26OSi/c1-10(2)15(11(3)4,12(5)6)9-8-13(7)14/h10-14H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNHBTLZLWTGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC(C)O)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of 4 Triisopropylsilyl but 3 Yn 2 Ol

Reactions Involving the Terminal Alkyne Functionality

The triisopropylsilyl (TIPS) group serves as a bulky protecting group for the terminal alkyne, influencing its reactivity. This group prevents the deprotonation of the terminal alkyne under basic conditions and directs the regioselectivity of addition reactions.

Electrophilic Additions to the Silylated Alkyne

The electron-rich triple bond of 4-(triisopropylsilyl)but-3-yn-2-ol can undergo electrophilic addition. However, silylated alkynes are generally less reactive towards electrophiles than their non-silylated counterparts. libretexts.orglibretexts.org The reaction mechanism often involves the formation of a vinyl cation intermediate, which is stabilized by the adjacent silicon atom (the β-silyl effect). gelest.com This effect typically directs the incoming electrophile to the carbon atom not bonded to the silicon, and the nucleophile to the silyl-bearing carbon.

Halogenation, for instance with iodine monochloride (ICl), demonstrates this regioselectivity. The addition of ICl to silyl-substituted alkynes proceeds to give the product where the iodine adds to the carbon distal to the silyl (B83357) group. gelest.com The stereochemistry of these additions is often anti, leading to the trans-adduct. youtube.com

Nucleophilic Additions and Conjugate Processes

Direct nucleophilic addition to the triple bond of this compound is not a common transformation due to the electron-rich nature of the alkyne. However, after oxidation of the secondary alcohol to the corresponding ketone, 4-(triisopropylsilyl)but-3-yn-2-one, the resulting α,β-ynone system becomes susceptible to nucleophilic conjugate addition.

Under these conditions, various nucleophiles can add to the β-carbon of the alkyne, driven by the electron-withdrawing effect of the carbonyl group. For instance, in a related system, a co-catalysis approach has been used for the conjugate addition of silylacetylenes to enones, forming β-ethynyl ketones in high yields. nih.gov

Transition Metal-Catalyzed Functionalizations of the Alkynyl Moiety

The silylated alkyne moiety is a versatile handle for various transition metal-catalyzed cross-coupling and functionalization reactions. Although the bulky TIPS group can sometimes hinder reactivity compared to smaller silyl groups like trimethylsilyl (B98337) (TMS), it can also provide stability and prevent unwanted side reactions like alkyne oligomerization. nih.gov

Hydrosilylation, the addition of a Si-H bond across the triple bond, can be achieved using electrochemical methods. nih.gov This reaction, often involving a silyl radical intermediate, can lead to vinylsilane products. nih.gov The regioselectivity can be controlled to favor the linear product. nih.gov

Furthermore, silylalkynes can participate in cycloaddition reactions. For example, silyl-protected arylacetylenes react with specific benzaldehydes under acid catalysis to form silylated naphthalenes. nih.gov The robust nature of the TIPS group ensures it remains intact during the reaction, allowing for subsequent functionalization of the resulting silyl-naphthalene. nih.gov

Desilylation Chemistry for Alkyne Unmasking

The removal of the triisopropylsilyl (TIPS) group is a crucial step to "unmask" the terminal alkyne, making it available for further transformations such as coupling reactions or conversion to metal acetylides. The C-Si bond in TIPS-alkynes is significantly more robust than in TMS-alkynes, requiring specific conditions for cleavage. researchgate.net

Fluoride (B91410) ions are the most common reagents for desilylation. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are often used, but their effectiveness can be variable. researchgate.net A highly effective method for the deprotection of sterically hindered TIPS-acetylenes involves the use of silver fluoride (AgF) in methanol (B129727). researchgate.net This protocol proceeds under mild conditions and provides good yields of the terminal alkyne. researchgate.net

Reagent/ConditionsOutcomeReference
Tetrabutylammonium fluoride (TBAF)Variable, can result in incomplete reaction researchgate.net
Silver Fluoride (AgF) in MethanolEfficient removal of TIPS group, high yield researchgate.net
Potassium Fluoride (KF) / Transition Metals (Cu, Co, Hg)No reaction or decomposition researchgate.net

Reactions of the Secondary Alcohol Functionality

The secondary alcohol in this compound can be selectively targeted, leaving the silylated alkyne intact.

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol can be readily oxidized to the corresponding ketone, 4-(triisopropylsilyl)but-3-yn-2-one. This transformation is a key step for enabling subsequent conjugate addition reactions. A variety of oxidizing agents can be employed for this purpose. libretexts.orglibretexts.org

A common and efficient method involves the use of manganese dioxide (MnO₂) in a solvent like dichloromethane (B109758) (CH₂Cl₂). orgsyn.org This reaction is typically performed at room temperature and proceeds to give the desired ynone in high yield after a simple filtration and removal of the solvent. orgsyn.org Other reagents, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate (PCC) or chromic acid), are also effective for the oxidation of secondary alcohols to ketones. libretexts.org

Oxidizing AgentSolventTypical YieldReference
Manganese Dioxide (MnO₂)Dichloromethane (CH₂Cl₂)98% (for the preceding synthesis step, oxidation is part of the sequence) orgsyn.org
Chromic Acid (H₂CrO₄)VariousGeneral reagent for secondary alcohol oxidation libretexts.org
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)General reagent for secondary alcohol oxidation libretexts.org

Derivatization via Esterification and Etherification

The secondary hydroxyl group of this compound readily undergoes esterification and etherification reactions, allowing for the introduction of a wide variety of functional groups and protecting groups. These transformations are crucial for modulating the compound's solubility, reactivity, and for introducing specific functionalities required in multi-step syntheses.

Esterification:

Standard esterification protocols can be effectively applied to this compound. These include reaction with acyl chlorides or anhydrides in the presence of a base, or carboxylic acids under dehydrating conditions. A notable example of esterification is the formation of Mosher's ester, which is primarily used for the determination of enantiomeric excess. The reaction of (S)-4-(triisopropylsilyl)but-3-yn-2-ol with (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) in the presence of pyridine (B92270) yields the corresponding (R)-Mosher's ester. This derivatization is instrumental in the characterization of the enantiomerically enriched alcohol by ¹⁹F NMR spectroscopy. nih.gov

ReagentBaseSolventProductPurposeReference
(R)-(+)-MTPA-ClPyridineNot specified(R)-Mosher's ester of (S)-4-(triisopropylsilyl)but-3-yn-2-olDetermination of enantiomeric excess nih.gov

Etherification:

The hydroxyl group of this compound can be converted to an ether through various established methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. nih.govmasterorganicchemistry.comnih.govmdpi.comresearchgate.net The choice of base is critical to avoid side reactions, with sodium hydride being a frequent choice for its ability to irreversibly deprotonate the alcohol. nih.govmdpi.com

Acid-catalyzed etherification is another possibility, particularly for the formation of symmetrical ethers, though it is less commonly employed for this substrate due to the potential for side reactions involving the alkyne moiety under strongly acidic conditions. organic-chemistry.org More modern methods, such as those catalyzed by Lewis acids like scandium or lanthanum triflates, offer milder conditions for the etherification of propargylic alcohols. nih.gov

A particularly useful etherification method for secondary alcohols is the Mitsunobu reaction, which proceeds with inversion of configuration at the alcohol carbon. mdpi.comrsc.org This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com

Stereoselective Functionalizations of the Hydroxyl Group

The chiral center at the C-2 position of this compound makes it a valuable precursor for asymmetric synthesis. Stereoselective functionalizations of the hydroxyl group, or its formation, are of significant interest.

A key stereoselective transformation is the asymmetric synthesis of the alcohol itself. The enantiomerically enriched (S)-4-(triisopropylsilyl)but-3-yn-2-ol can be prepared with high enantioselectivity (>95:5 er) via the asymmetric transfer hydrogenation of the corresponding ketone, 4-(triisopropylsilyl)but-3-yn-2-one. This reaction is efficiently catalyzed by a ruthenium complex, RuCl(S,S)-TsDPEN, in isopropanol. nih.gov

SubstrateCatalystReducing AgentProductEnantiomeric Ratio (er)Reference
4-(Triisopropylsilyl)but-3-yn-2-oneRuCl(S,S)-TsDPENIsopropanol(S)-4-(Triisopropylsilyl)but-3-yn-2-ol>95:5 nih.gov

The Mitsunobu reaction, as mentioned previously, also represents a stereoselective functionalization of the hydroxyl group. Because the reaction proceeds via an SN2 mechanism, the introduction of a nucleophile occurs with complete inversion of the stereochemistry at the C-2 position. mdpi.comrsc.org This allows for the conversion of one enantiomer of this compound into a derivative with the opposite configuration, expanding its utility in stereocontrolled synthesis.

Tandem and Cascade Reactions Incorporating this compound as a Precursor

While specific examples of tandem and cascade reactions starting directly from this compound are not extensively documented in dedicated studies, its structure as a propargylic alcohol makes it a suitable candidate for a variety of powerful tandem transformations. These reactions often lead to a rapid increase in molecular complexity from a single starting material.

One of the most relevant potential cascade reactions for propargylic alcohols is the Meyer-Schuster rearrangement . This acid-catalyzed isomerization converts propargylic alcohols into α,β-unsaturated carbonyl compounds. nih.gov The resulting enone or enal can then participate in subsequent intramolecular reactions, such as Michael additions or aldol (B89426) condensations, if a suitable nucleophile is present in the molecule. The reaction is thought to proceed through a protonated allenol intermediate.

Another powerful reaction for which derivatives of this compound could be precursors is the Pauson-Khand reaction . This is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt or other transition metals, to form a cyclopentenone. An intramolecular Pauson-Khand reaction could be envisaged for a derivative of this compound where the hydroxyl group is tethered to an alkene.

Enyne metathesis is a further example of a tandem reaction where this compound could serve as a valuable building block. organic-chemistry.org After derivatization to introduce an olefinic moiety, a ring-closing enyne metathesis (RCEYM) could be employed to construct cyclic dienes, which are versatile intermediates in organic synthesis. organic-chemistry.org

Mechanistic Investigations of Key Transformations Involving this compound

Specific mechanistic studies focusing solely on this compound are scarce. However, the mechanisms of the key reactions it undergoes are well-established for the broader class of propargylic alcohols and silylated alkynes.

The Williamson ether synthesis proceeds via a classical SN2 mechanism. nih.gov The alcohol is first deprotonated by a strong base to form the corresponding alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether. The stereochemical outcome at the alcohol carbon is retention of configuration, as the C-O bond is not broken.

The Mitsunobu reaction has a more complex, though well-studied, mechanism. mdpi.comrsc.org It is initiated by the reaction of the phosphine with the azodicarboxylate to form a phosphonium (B103445) species. This is then attacked by the alcohol to form an alkoxyphosphonium salt, which is a key intermediate with a good leaving group. The nucleophile then displaces the triphenylphosphine oxide in an SN2 fashion, leading to inversion of configuration at the carbinol center.

The Meyer-Schuster rearrangement is believed to proceed via protonation of the alcohol, followed by a 1,3-shift of the protonated hydroxyl group to form an allenol intermediate. Tautomerization of this allenol then yields the final α,β-unsaturated carbonyl compound. Computational studies on related systems have explored the potential for both concerted and stepwise pathways.

The Pauson-Khand reaction mechanism is thought to begin with the formation of a dicobalt hexacarbonyl complex with the alkyne. This is followed by coordination of the alkene and subsequent insertion to form a metallacyclopentane intermediate. Migratory insertion of carbon monoxide and reductive elimination then afford the cyclopentenone product.

Applications of 4 Triisopropylsilyl but 3 Yn 2 Ol in Complex Organic Molecule Synthesis

Utility in the Preparation of Fluorinated Organic Compounds

While direct fluorination of 4-(triisopropylsilyl)but-3-yn-2-ol to generate novel fluorinated synthons is not extensively documented, its derivatives play a crucial role in the analytical aspects of fluorine chemistry, particularly in the determination of enantiomeric purity. The development of stereoselective syntheses often relies on precise methods to quantify the success of the asymmetric induction.

In the context of preparing enantiomerically enriched (S)-4-(triisopropylsilyl)but-3-yn-2-ol, a common and reliable method to determine the enantiomeric excess (ee) involves the use of a chiral fluorinated derivatizing agent. Specifically, the alcohol is reacted with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride, also known as Mosher's acid chloride, to form the corresponding (R)-Mosher ester. The fluorine atom in the trifluoromethyl group of the Mosher ester serves as a sensitive probe in ¹⁹F NMR spectroscopy. The distinct chemical shifts of the diastereomeric esters allow for their precise quantification, thereby establishing the enantiomeric ratio of the alcohol. orgsyn.org This analytical application, while not a synthetic transformation of the core molecule into a fluorinated product, is an indispensable step in the process of creating stereochemically pure complex molecules that may be used in further synthetic endeavors.

Table 1: ¹⁹F NMR Data for the (R)-Mosher Ester of (S)-4-(Triisopropylsilyl)but-3-yn-2-ol orgsyn.org

DiastereomerChemical Shift (δ) in CDCl₃
Major-73.68 ppm
Minor-73.02 ppm
Internal Standard (Benzotrifluoride)-63.72 ppm

Construction of Heterocyclic Systems from this compound Derivatives

Derivatives of 4-(silyl)but-3-yn-2-ol are instrumental in the construction of complex heterocyclic frameworks, most notably in the synthesis of indole (B1671886) alkaloids. The ketone derivative, 4-(trimethylsilyl)but-3-yn-2-one, a close analog of the triisopropylsilyl version, serves as a key building block in a divergent approach to generate libraries of monoterpene indole alkaloids. researchgate.net

The synthetic strategy commences with the reaction of a tricyclic tryptamine (B22526) derivative with 4-(trimethylsilyl)but-3-yn-2-one. This reaction proceeds through the formation of a zwitterionic intermediate, followed by a regioselective Hofmann elimination to yield an en-yne compound. This intermediate, possessing a reactive methyl ketone and a silyl-protected alkyne, is primed for further cyclizations. A subsequent copper(I)-catalyzed reaction facilitates the formation of a dihydropyridine (B1217469) ring, leading to a dehydrosecodine derivative. This key intermediate can then undergo a [4+2] cycloaddition to construct the intricate andranginine-type scaffold, a core structure in a family of indole alkaloids. researchgate.net This methodology highlights how the functionalities of the butynone derivative are strategically employed to build complex, polycyclic heterocyclic systems.

Role as a Precursor to Advanced Intermediates for Polyketide and Terpenoid Synthesis

The structural motif of silyl-protected butynol (B8639501) is a recurring feature in the synthesis of advanced intermediates for complex natural products like polyketides and terpenoids. The versatility of this building block allows for the stereocontrolled introduction of key functionalities and the extension of carbon chains.

For instance, in the total synthesis of the potent immunosuppressant (+)-discodermolide, a key strategic element involves the addition of nonracemic allenylmetal reagents to aldehyde fragments. These chiral allenyl reagents are often generated in situ from enantioenriched propargylic mesylates, which are themselves derived from precursors like (S)-3-butyn-2-ol. jmcs.org.mx The resulting homopropargylic alcohols are crucial intermediates that are further elaborated to construct the complex stereochemical arrays found in polyketides.

Similarly, in the synthesis of a C1-C21 subunit of the macrolide tautomycin, enantioenriched allenylstannane and zinc reagents derived from (S)-3-butyn-2-ol methanesulfonate (B1217627) are employed. These reagents react with aldehyde segments with high diastereoselectivity to form adducts that are then converted into the core spiroketal moiety of tautomycin. jmcs.org.mx

Furthermore, the synthesis of a C3–C13 precursor of the protein phosphatase inhibitor cytostatin (B162469) utilizes a chiral allenylzinc addition, where the allenylzinc reagent is prepared from a silyl-protected butynol derivative. jmcs.org.mx The triisopropylsilyl group in this compound offers steric bulk, which can influence the stereochemical outcome of such additions and provides robust protection of the terminal alkyne during multi-step sequences. These examples underscore the role of this class of compounds as foundational building blocks for creating the complex carbon skeletons of polyketides and terpenoids.

Strategies for Divergent Synthesis from this compound

Divergent synthesis, a strategy that enables the generation of multiple complex products from a common intermediate, is a powerful tool in modern organic chemistry. Derivatives of 4-(silyl)but-3-yn-2-ol are well-suited for such strategies due to their multiple reactive sites.

A compelling example is the divergent synthesis of a library of indole alkaloids from a common intermediate derived from 4-(trimethylsilyl)but-3-yn-2-one. researchgate.net As outlined in section 4.2, reaction with a tryptamine derivative generates a key en-yne intermediate. This intermediate serves as a branching point. One pathway leads to the andranginine scaffold via a [4+2] cycloaddition. researchgate.net Alternative reaction pathways from this or closely related intermediates can be envisioned, where the ketone and the alkyne functionalities are manipulated differently to access other alkaloid skeletons. For example, modification of the ketone, followed by different cyclization cascades involving the indole nucleus and the alkyne, can lead to a diverse array of natural product-like structures. This approach significantly enhances synthetic efficiency and allows for the exploration of chemical space around a particular natural product class. researchgate.netsynarchive.com

Table 2: Key Reactions in the Divergent Synthesis of Indole Alkaloids researchgate.net

StepReactantsKey TransformationProduct Type
1Tricyclic tryptamine derivative, 4-(trimethylsilyl)but-3-yn-2-oneFormation of zwitterion, Hofmann eliminationEn-yne compound
2En-yne compoundCu(I)-catalyzed 6-endo cyclizationDihydropyridine-vinylindole intermediate
3Dihydropyridine-vinylindole intermediate[4+2] CycloadditionAndranginine-type scaffold

Analytical and Spectroscopic Characterization Methodologies for 4 Triisopropylsilyl but 3 Yn 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of 4-(triisopropylsilyl)but-3-yn-2-ol. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, connectivity, and chemical environment of the atoms.

In the ¹H NMR spectrum of this compound, the signals corresponding to the different protons are well-resolved. The methine proton of the triisopropylsilyl group appears as a multiplet, while the methyl protons of this group also show a complex multiplet. The proton attached to the carbon bearing the hydroxyl group (H-2) appears as a quartet, coupled to the adjacent methyl protons. These methyl protons (H-1) resonate as a doublet. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent. orgsyn.org

The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon atoms in the molecule. The two acetylenic carbons (C-3 and C-4) are particularly characteristic, appearing in the typical alkyne region of the spectrum. The carbon attached to the hydroxyl group (C-2) and the terminal methyl carbon (C-1) are also clearly identifiable, as are the methine and methyl carbons of the bulky triisopropylsilyl protecting group. orgsyn.org

¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

SpectrumAssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
¹H NMR (300 MHz)-CH(OH)4.55q, J = 6.6 Hz
-OH1.78s (broad)
-CH₃1.48d, J = 6.6 Hz
-Si[CH(CH₃)₂]₃1.08m
¹³C NMR (75 MHz)C-4 (≡C-Si)109.8-
C-3 (-C≡)84.3-
C-2 (-CH(OH))58.7-
C-1 (-CH₃)24.5-
-Si[CH(CH₃)₂]₃18.5-
-Si[CH(CH₃)₂]₃11.1-

Data sourced from Organic Syntheses, 2007, 84, 120. orgsyn.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound include a strong, broad absorption band for the O-H stretching vibration of the alcohol group. vscht.czdocbrown.info The C≡C triple bond stretch is also observable, though it is typically of weak to medium intensity in silyl-substituted alkynes. orgchemboulder.comlibretexts.orglibretexts.org The spectrum is also dominated by strong bands resulting from the C-H stretching vibrations of the alkyl groups, particularly the isopropyl and methyl groups. orgsyn.org

Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3325O-H StretchAlcoholStrong, Broad
2943, 2866C-H StretchAlkyl (sp³)Strong
2173C≡C StretchInternal AlkyneMedium
1464C-H BendAlkyl (sp³)Medium

Data sourced from Organic Syntheses, 2007, 84, 120. orgsyn.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) would correspond to the exact mass of the molecule (C₁₃H₂₆OSi).

Under electron ionization (EI), the molecular ion can undergo several characteristic fragmentation pathways. A common fragmentation for silylated compounds is the loss of an alkyl group from the silicon atom. For the triisopropylsilyl group, this would involve the loss of an isopropyl radical (43 Da) or a methyl radical from one of the isopropyl groups. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a typical fragmentation for alcohols. Another expected fragmentation is the loss of a water molecule (18 Da) from the molecular ion. The triisopropylsilyl cation ([Si(iPr)₃]⁺) or fragments arising from it are also expected to be prominent in the spectrum.

Plausible Mass Spectrometric Fragments for this compound

m/zProposed Fragment IonFragmentation Pathway
226[M]⁺Molecular Ion
211[M - CH₃]⁺Loss of a methyl radical
183[M - C₃H₇]⁺Loss of an isopropyl radical
208[M - H₂O]⁺Dehydration
157[Si(iPr)₃]⁺Cleavage of Si-C bond
45[CH(OH)CH₃]⁺Alpha-cleavage

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of this compound from reaction mixtures or its enantiomers.

Gas Chromatography (GC) is a standard method for determining the purity of volatile compounds. researchgate.net Due to the presence of the polar hydroxyl group, derivatization is often employed to increase volatility and improve peak shape. nih.govomicsonline.org However, the silyl (B83357) protecting group already enhances the volatility compared to the parent butynol (B8639501). Analysis can be performed on a capillary column with a non-polar or medium-polarity stationary phase, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for definitive identification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analysis and purification. For preparative separations, normal-phase chromatography on silica (B1680970) gel can be effective. For analytical purposes, particularly for resolving enantiomers of chiral derivatives like (S)-4-(triisopropylsilyl)but-3-yn-2-ol, chiral HPLC is the method of choice. nih.gov This involves using a column with a chiral stationary phase (e.g., Chiralcel® AS) and an appropriate mobile phase, such as a mixture of heptane (B126788) and isopropanol. nih.gov

Summary of Chromatographic Methods

TechniqueApplicationTypical Stationary PhaseTypical Mobile PhaseDetection
Gas Chromatography (GC)Purity AssessmentPolysiloxane-based (e.g., DB-5, ZB-1701)Inert Gas (e.g., He, H₂, N₂)FID, MS
High-Performance Liquid Chromatography (HPLC)Purification, Enantiomeric SeparationSilica Gel (Normal Phase), Chiral Stationary Phase (e.g., Chiralcel®)Hexane/Ethyl Acetate (Normal), Heptane/Isopropanol (Chiral)UV, Refractive Index

Theoretical and Computational Investigations of 4 Triisopropylsilyl but 3 Yn 2 Ol

Conformational Analysis and Steric Effects of the Triisopropylsilyl Group

The conformation of 4-(triisopropylsilyl)but-3-yn-2-ol is significantly influenced by the steric demands of the triisopropylsilyl (TIPS) group. The three bulky isopropyl substituents create a substantial steric shield around the silicon atom and the adjacent sp-hybridized carbon of the alkyne. gelest.comnih.gov This steric hindrance plays a crucial role in dictating the molecule's preferred spatial arrangement and its reactivity.

The TIPS group is recognized as being more sterically demanding than other common silyl (B83357) groups like tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS). gelest.com This significant bulk restricts the rotational freedom around the C-Si and C-C single bonds. Computational conformational analysis, typically employing methods like Density Functional Theory (DFT), would likely reveal that the lowest energy conformers are those that minimize steric clash between the isopropyl groups and the butan-2-ol portion of the molecule. This is analogous to findings in studies of other silylated compounds where conformational preferences are dictated by the minimization of steric strain. nih.gov

The steric effect of the TIPS group is not merely a passive feature; it actively influences the stereoselectivity of reactions. In studies on silylated glycosyl donors, the bulkiness of silyl groups has been shown to direct the approach of reagents, leading to high diastereoselectivity. nih.gov For this compound, the TIPS group would sterically hinder the approach of reactants to one face of the molecule, potentially influencing the stereochemical outcome of reactions at the alcohol or the alkyne.

Table 1: Comparison of Steric and Electronic Properties of Common Silyl Protecting Groups

Silyl GroupAbbreviationRelative Steric BulkRelative Stability to AcidRelative Stability to Fluoride (B91410)
Trimethylsilyl (B98337)TMSLeast HinderedLeast StableLeast Stable
TriethylsilylTESMore hindered than TMSMore stable than TMSMore stable than TMS
tert-ButyldimethylsilylTBS/TBDMSMore hindered than TESMore stable than TESMore stable than TES
TriisopropylsilylTIPSMore hindered than TBSMore stable than TBSMore stable than TBS gelest.com
tert-ButyldiphenylsilylTBDPSSimilar to TBSMost StableMore stable than TBS

This table provides a qualitative comparison based on established chemical principles and findings. gelest.comnih.govwikipedia.org Exact quantitative values can vary based on the specific substrate and reaction conditions.

Electronic Structure Calculations and Reactivity Predictions

The electronic structure of this compound, which governs its reactivity, is a product of its combined functional groups. The silyl group influences the electronic nature of the alkyne, while the hydroxyl group introduces polarity and hydrogen bonding capabilities. Electronic structure calculations using DFT are instrumental in understanding these properties. researchgate.netnih.gov

The triisopropylsilyl group is generally considered electron-donating through inductive effects, which can influence the reactivity of the adjacent alkyne. However, the involvement of silicon's d-orbitals in bonding, a topic of ongoing discussion, could also play a role. unishivaji.ac.in Computational methods like Natural Bond Orbital (NBO) analysis can elucidate the charge distribution within the molecule, highlighting the polarization of the C-Si, C≡C, and C-O bonds.

The presence of the silyl group affects the reactivity of the alkyne's triple bond. nih.gov For instance, the silyl group can direct the regioselectivity of addition reactions to the C≡C bond due to both steric and electronic factors. nih.gov Computational studies on related systems have shown that the silylation of terminal alkynes can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby modifying the alkyne's behavior in cycloaddition and coupling reactions.

Furthermore, Hammett analysis on related aryl-conjugated alkynes during silylation reactions has yielded positive ρ values, suggesting the buildup of negative charge (carbanionic character) in the rate-determining deprotonation step. acs.org This indicates that the electronic nature of substituents on the alkyne has a measurable impact on reaction kinetics, a principle that would apply to the butan-2-ol substituent in the target molecule. The hydroxyl group itself makes the molecule protic and susceptible to reactions involving deprotonation, such as in the formation of metal acetylides. masterorganicchemistry.com

Computational Modeling of Reaction Pathways and Transition States

For example, the synthesis of silylated alkynes often involves the reaction of a terminal alkyne with a silyl halide in the presence of a base. wikipedia.orgresearchgate.net The mechanism of this silylation reaction, often proceeding via an S_N2-Si pathway, can be modeled computationally to understand the transition state geometry and the factors influencing the reaction rate. unishivaji.ac.in

Similarly, reactions at the alkyne, such as palladium-catalyzed cross-coupling or rhodium-catalyzed asymmetric alkynylation, are frequently studied using computational methods. beilstein-journals.orgchemicalbook.com A computational study of a reaction involving this compound would likely model the following:

Coordination: The initial coordination of a metal catalyst to the alkyne triple bond.

Oxidative Addition/Reductive Elimination: Key steps in catalytic cycles involving the metal center.

Transition States: The geometry and energy of the highest-energy points along the reaction coordinate, which determine the reaction's feasibility and rate. DFT calculations can provide deep insights into the origin of stereoselectivity by comparing the energies of diastereomeric transition states. researchgate.netnih.gov

For instance, in a hypothetical metal-catalyzed addition to the alkyne, DFT could be used to compare the energy barriers for the formation of different regio- or stereoisomers, thus predicting the reaction's outcome. These models can reveal that the steric bulk of the TIPS group is a key factor in controlling enantioselectivity by dictating the most favorable transition state geometry. researchgate.net

Future Perspectives in the Research and Utilization of 4 Triisopropylsilyl but 3 Yn 2 Ol

Development of More Efficient and Sustainable Synthetic Routes

The current methods for synthesizing 4-(triisopropylsilyl)but-3-yn-2-ol, while effective, often rely on stoichiometric reagents and traditional batch processes. Future research will undoubtedly focus on developing more efficient, economical, and environmentally benign synthetic routes.

One promising avenue is the advancement of catalytic enantioselective methods . While asymmetric transfer hydrogenation of the corresponding ketone, 4-(triisopropylsilyl)but-3-yn-2-one, has been established, further development of catalysts could lead to lower catalyst loadings, higher turnover numbers, and milder reaction conditions. researchgate.net A key area of future research will be the development of non-precious metal catalysts to replace ruthenium-based systems, thereby improving the cost-effectiveness and sustainability of the synthesis.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the use of greener solvents, such as deep eutectic solvents (DES), which have been shown to be effective media for silylation reactions. researchgate.net The development of a one-pot synthesis from readily available starting materials in a recyclable, non-toxic solvent system would represent a significant step forward.

Biocatalysis presents another significant opportunity for a more sustainable synthesis. The enzymatic reduction of prochiral ketones to chiral alcohols is a well-established industrial technology. georgiasouthern.edunih.gov Future research could focus on identifying or engineering ketoreductases (KREDs) that can efficiently and stereoselectively reduce 4-(triisopropylsilyl)but-3-yn-2-one. georgiasouthern.edunih.govmdpi.com A successful biocatalytic route would offer mild reaction conditions, high enantioselectivity, and a significantly reduced environmental footprint compared to traditional chemical methods. The use of whole-cell biocatalysts could further simplify the process by providing in situ cofactor regeneration. nih.govmdpi.com

A comparison of potential future synthetic approaches is presented in the table below.

Synthetic ApproachPotential AdvantagesResearch Focus
Advanced Catalytic Methods Lower catalyst loading, higher efficiency, milder conditions.Development of non-precious metal catalysts, improved ligand design.
Green Chemistry Approaches Reduced waste, use of non-toxic solvents, improved atom economy.Application of deep eutectic solvents, one-pot procedures.
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally benign.Discovery and engineering of specific ketoreductases, whole-cell system development.

Exploration of Novel Reactivity and Transformation Pathways

The triisopropylsilyl (TIPS) group in this compound serves as a robust protecting group for the terminal alkyne, allowing for selective reactions at the alcohol and the chiral center. However, the true potential of this compound lies in the diverse transformations of the silylated alkyne moiety. Future research will likely focus on uncovering and exploiting novel reactivity patterns.

Computational studies will play a crucial role in predicting and understanding the reactivity of this compound. researchgate.nettum.deresearchgate.netmdpi.com Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms, transition state energies, and the influence of the silyl (B83357) group on the electronic properties of the alkyne. researchgate.netmdpi.com This can guide the rational design of new reactions and catalysts. For instance, computational studies on the reactions of silylated alkynes with electrophiles could reveal new pathways for the formation of complex carbocyclic and heterocyclic systems. nih.gov

The development of new catalytic transformations of the silylated alkyne is a key area for future exploration. While desilylation followed by traditional alkyne chemistry is common, direct functionalization of the carbon-silicon bond would be more atom-economical. Research into transition metal-catalyzed reactions that proceed via activation of the C-Si or C-H bonds of the alkyne could lead to novel and efficient methods for carbon-carbon and carbon-heteroatom bond formation.

Furthermore, the interplay between the chiral alcohol and the alkyne offers opportunities for diastereoselective intramolecular reactions . For example, intramolecular cyclizations, such as Prins-type reactions or cycloadditions, could be developed to generate complex cyclic structures with high stereocontrol. mdpi.comnih.govresearchgate.net The stereochemistry of the alcohol can direct the facial selectivity of these reactions, leading to the synthesis of specific diastereomers.

Expansion of its Scope in Asymmetric Synthesis

Chiral propargyl alcohols are privileged building blocks in asymmetric synthesis, and this compound is no exception. nih.govmdpi.com Its future applications in this field are expected to expand significantly beyond its current use as a simple precursor.

One area of expansion is its use in the synthesis of novel chiral ligands . The alcohol functionality can be used as a handle to attach the molecule to a support or to incorporate it into a larger ligand scaffold. The resulting ligands, bearing a chiral center and a sterically demanding silylated alkyne, could find applications in a wide range of asymmetric catalytic reactions.

Moreover, derivatives of this compound can be employed as chiral starting materials for the synthesis of more complex chiral molecules. For example, its mesylate derivative can be converted into a chiral allenylzinc reagent, which can then be used in highly diastereoselective additions to aldehydes to form complex homopropargylic alcohols. researchgate.net Future research will likely explore the use of this and other derivatives in a broader range of asymmetric transformations, including conjugate additions, cycloadditions, and multicomponent reactions. acs.org

The development of cascade reactions initiated by this compound or its derivatives is another promising direction. nih.gov Such cascades could allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation, with the stereochemistry of the final product being controlled by the initial chiral center of the butynol (B8639501).

Integration into Automated Synthesis Platforms and Flow Chemistry

The increasing adoption of automated synthesis and flow chemistry in both academic and industrial laboratories presents a significant opportunity for the future utilization of this compound. rsc.orgacs.orgresearchgate.netresearchgate.netnih.govteknoscienze.comyoutube.comnih.gov

The synthesis of this compound itself is amenable to flow chemistry . The individual steps, such as the addition of a lithium acetylide to acetaldehyde (B116499) and the subsequent asymmetric reduction, can be translated into a continuous flow process. rsc.org This would offer several advantages over batch synthesis, including improved heat and mass transfer, enhanced safety (especially when handling pyrophoric reagents like tert-butyllithium), and the potential for in-line purification and analysis. nih.gov

Furthermore, the use of this compound as a building block in automated multi-step synthesis is a particularly exciting prospect. researchgate.netrsc.org Automated platforms can be programmed to perform a sequence of reactions, purifications, and analyses, allowing for the rapid synthesis of libraries of complex molecules for drug discovery and materials science. The well-defined reactivity of this compound makes it an ideal candidate for incorporation into such automated workflows.

The table below summarizes the potential benefits of integrating this compound into automated and flow systems.

TechnologyApplication to this compoundPotential Benefits
Flow Chemistry Synthesis of the compound itself.Improved safety, better process control, potential for scalability.
Automated Synthesis Use as a building block in multi-step sequences.Rapid library synthesis, high-throughput screening of reaction conditions.
Telescoped Reactions Combining multiple synthetic steps without intermediate purification.Increased efficiency, reduced waste, shorter synthesis times.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.